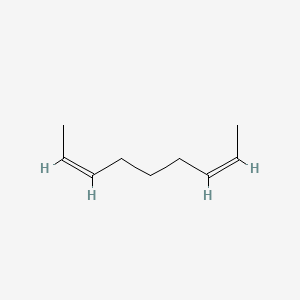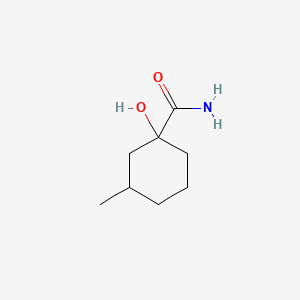
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group, an isopropyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of cyclopentanone with isopropylmagnesium bromide to form 1-methyl-3-propan-2-ylcyclopentanol, which is then converted to the corresponding nitrile using reagents such as phosphorus pentachloride (PCl5) and sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert their effects through distinct mechanisms. For example, the reduction of the nitrile group to an amine can result in compounds that interact with biological receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane, 1-methyl-3-(2-methylpropyl)-: Similar structure but lacks the nitrile group.
Cyclopentane, 1-methyl-3-(2-methyl-1-propenyl)-: Similar structure with a different substituent on the cyclopentane ring.
2-methyl-1,3-cyclopentadiene: Contains a cyclopentane ring with different substituents.
Uniqueness
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The nitrile group allows for a wide range of chemical transformations, making this compound valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C10H17N |
|---|---|
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
1-methyl-3-propan-2-ylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C10H17N/c1-8(2)9-4-5-10(3,6-9)7-11/h8-9H,4-6H2,1-3H3 |
Clave InChI |
NNADYLRREIUUGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(C1)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)

![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)



